Cas no 2639446-27-6 (Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate)

Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2639446-27-6
- tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate
- EN300-27733120
- Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate
-
- インチ: 1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(6-9-17-12)10-4-7-15-8-5-10/h4,6,9,15H,5,7-8H2,1-3H3
- InChIKey: DEKBGSKGXGTATO-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=C(C=CO1)C1=CCNCC1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 51.5Ų
Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27733120-5.0g |
tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |
2639446-27-6 | 95.0% | 5.0g |
$3728.0 | 2025-03-19 | |
Enamine | EN300-27733120-10.0g |
tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |
2639446-27-6 | 95.0% | 10.0g |
$5528.0 | 2025-03-19 | |
Enamine | EN300-27733120-0.1g |
tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |
2639446-27-6 | 95.0% | 0.1g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-27733120-1.0g |
tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |
2639446-27-6 | 95.0% | 1.0g |
$1286.0 | 2025-03-19 | |
Enamine | EN300-27733120-2.5g |
tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |
2639446-27-6 | 95.0% | 2.5g |
$2520.0 | 2025-03-19 | |
Enamine | EN300-27733120-0.05g |
tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |
2639446-27-6 | 95.0% | 0.05g |
$1080.0 | 2025-03-19 | |
Enamine | EN300-27733120-0.5g |
tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |
2639446-27-6 | 95.0% | 0.5g |
$1234.0 | 2025-03-19 | |
Enamine | EN300-27733120-0.25g |
tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |
2639446-27-6 | 95.0% | 0.25g |
$1183.0 | 2025-03-19 |
Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylateに関する追加情報
Introduction to Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate (CAS No: 2639446-27-6)
Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate, identified by the Chemical Abstracts Service Number (CAS No) 2639446-27-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule integrates a tert-butyl group, a furan moiety, and a 1,2,3,6-tetrahydropyridine (THP) ring system, which collectively contribute to its unique chemical and pharmacological properties.
The tert-butyl group appended to the carboxylate-substituted furan ring enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. This feature is particularly crucial in drug design, as it can influence the compound's ability to cross biological barriers and reach target sites effectively. Furthermore, the 1,2,3,6-tetrahydropyridine moiety is known for its role in stabilizing pharmacophoric centers and modulating interactions with biological receptors. The presence of these structural elements suggests that Tert-butyl 3-(1,2,3,4-tetrahydropyridin-4-yl)furan-2-carboxylate may serve as a versatile scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of furan derivatives due to their diverse biological activities. Studies have demonstrated that furan-based compounds can exhibit antimicrobial, anti-inflammatory, and antitumor properties. The incorporation of a THP ring into the molecular structure further expands its pharmacological spectrum by introducing additional hydrogen bonding sites and steric constraints that can fine-tune receptor binding affinity. This combination of features makes Tert-butyl 3-(1,2,3-tetrahydropyridin-4-yl)furan-2-carboxylate an attractive candidate for further investigation in drug discovery programs.
Current research in medicinal chemistry increasingly emphasizes the development of multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of Tert-butyl 3-(1-hydroxytetrahydropyridin-4-yl)furan-2-carboxylate align well with this approach. For instance, the THP ring can mimic natural bioactive scaffolds such as piperidine or pyridine derivatives found in many bioactive molecules. Additionally, the carboxylate group provides a hydrogen bond acceptor site that can interact with polar residues in protein targets. Such interactions are critical for achieving high binding affinity and selectivity.
The synthesis of Tert-butyl 3-(1-methyltetrahydropyridin-4-yl)furan-2-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between furan derivatives and tetrahydropyridine precursors under acidic or basic conditions. The introduction of the tert-butyl group typically occurs via esterification or tert-butylation reactions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions may also be employed to construct the desired molecular framework efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical and clinical studies.
Evaluation of the pharmacological activity of Tert-butyl 3-(1-nitrotetrahydropyridin-4-yl)furan-2-carboxylate has revealed several promising outcomes in vitro and in vivo models. Preliminary studies indicate that this compound exhibits inhibitory effects on enzymes involved in cancer cell proliferation and inflammation pathways. The THP ring appears to play a key role in modulating these biological processes by facilitating optimal interactions with target proteins. Moreover, the lipophilic tert-butyl group contributes to sustained drug release profiles when administered orally or topically.
One notable aspect of Tert-butyl 3-(tetrahydropyridin-4-one)furan-2-carboxylate is its potential for chemical derivatization to enhance its therapeutic profile further. By modifying substituents on the furan or THP rings, researchers can fine-tune pharmacokinetic parameters such as solubility, metabolic stability, and binding affinity. For example, introducing fluorine atoms into aromatic rings can improve metabolic resistance against cytochrome P450 enzymes. Similarly, altering hydroxyl groups into halogenated or alkoxycarbonyl derivatives may enhance cell membrane permeability or binding interactions with specific receptors.
The growing body of evidence supporting the biological relevance of furan derivatives has prompted further exploration into their mechanisms of action at a molecular level。 Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating how these compounds interact with biological targets like kinases、GPCRs、and ion channels。 These structural insights not only validate their therapeutic potential but also guide future modifications aimed at optimizing efficacy while minimizing side effects。
In conclusion,Tert-butyl 3-(1-amino-tetrahydropyridin-furanone)-furanic acid represents an exciting opportunity for innovation in drug discovery。 Its unique structural composition, combined with demonstrated biological activities, positions it as a valuable building block for developing next-generation therapeutics。 As research continues to uncover new applications for heterocyclic compounds, compounds like this are poised to play an increasingly important role in addressing unmet medical needs across various disease indications。
2639446-27-6 (Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate) 関連製品
- 1150164-86-5(4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline)
- 3002429-42-4(1-(6-Chloro-2-fluoro-3-(methylthio)phenyl)-2-phenylethanol)
- 2639414-85-8(4-(2-{[(Benzyloxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methoxybenzoic acid)
- 2034451-65-3(3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine)
- 1804243-05-7(2-Ethyl-5-methylphenylhydrazine)
- 2138042-98-3(N-1-(azetidin-3-yl)ethyl-2-nitrobenzene-1-sulfonamide)
- 168969-13-9(methyl 4-bromo-3-(chlorosulfonyl)benzoate)
- 2228202-88-6(4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid)
- 112571-69-4(D-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt)
- 951893-77-9(2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid)




